Diacetoxydiethyl lead

Description

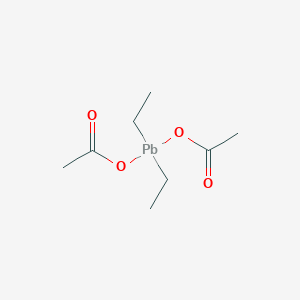

Diacetoxydiethyl lead is an organolead compound characterized by two ethyl groups and two acetate groups bonded to a central lead atom. Its molecular formula is Pb(C₂H₅)₂(O₂CCH₃)₂, and it belongs to the broader class of organic lead compounds, which are historically significant in industrial applications but are now heavily regulated due to their toxicity .

Organolead compounds like this compound are typically synthesized through alkylation or acetoxylation reactions.

Properties

CAS No. |

15773-47-4 |

|---|---|

Molecular Formula |

C8H16O4Pb |

Molecular Weight |

383 g/mol |

IUPAC Name |

[acetyloxy(diethyl)plumbyl] acetate |

InChI |

InChI=1S/2C2H4O2.2C2H5.Pb/c2*1-2(3)4;2*1-2;/h2*1H3,(H,3,4);2*1H2,2H3;/q;;;;+2/p-2 |

InChI Key |

VIOZLWOGYJSVGV-UHFFFAOYSA-L |

SMILES |

CC[Pb](CC)(OC(=O)C)OC(=O)C |

Canonical SMILES |

CC[Pb](CC)(OC(=O)C)OC(=O)C |

Synonyms |

Bis(acetyloxy)diethylplumbane |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data

Stability and Decomposition

This compound decomposes at temperatures >150°C, releasing lead oxides and acetic acid. In contrast, phenyl-substituted analogs exhibit higher thermal stability (decomposition >200°C) due to aromatic stabilization .

Environmental Persistence

Organic lead compounds persist in soils for decades. A 2020 study highlighted that this compound’s half-life in aerobic soils is ~15 years, compared to ~5 years for inorganic lead salts .

Q & A

Q. What are the standard laboratory protocols for synthesizing Diacetoxydiethyl lead, and how can reaction efficiency be optimized?

- Methodological Answer : this compound synthesis typically involves reacting lead acetate with diethyl precursors under controlled conditions. Key steps include:

Precursor Preparation : Use anhydrous lead acetate to avoid hydrolysis.

Reaction Conditions : Conduct reactions in inert atmospheres (e.g., nitrogen) at 60–80°C to minimize oxidation.

Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Purification : Isolate the compound via vacuum distillation or recrystallization.

Efficiency optimization requires monitoring reaction progress using thin-layer chromatography (TLC) and adjusting molar ratios of precursors. Safety protocols for lead handling, including fume hood use and personal protective equipment (PPE), are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Look for ethyl group signals (e.g., triplet at ~1.2 ppm for CH₃ and quartet at ~3.5 ppm for CH₂ in ¹H NMR).

- Infrared Spectroscopy (IR) : Identify acetate C=O stretches (~1700 cm⁻¹) and Pb-O bonds (<600 cm⁻¹).

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify lead content with detection limits <1 ppb.

Cross-validate results with X-ray crystallography for structural confirmation. Reference analytical standards from peer-reviewed databases to ensure accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods and sealed reaction systems to prevent inhalation or dermal contact.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Biological Monitoring : Regularly test blood lead levels (BLLs) for researchers, adhering to OSHA guidelines (BLL <30 µg/dL) .

- Waste Disposal : Neutralize lead-containing waste with chelating agents (e.g., EDTA) before disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity values of this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like exposure duration, model organisms (e.g., zebrafish vs. rodents), and environmental conditions (pH, temperature).

- Sensitivity Testing : Use dose-response curves to identify threshold effects.

- Contradiction Analysis : Apply qualitative frameworks (e.g., activity theory) to contextualize conflicting motives in experimental design, such as differences in risk assessment priorities .

Q. What interdisciplinary approaches are critical when designing ecotoxicological studies involving this compound?

- Methodological Answer :

- Chemical-Environmental Integration : Pair lead speciation analysis (e.g., using XANES) with soil/water sampling to track bioavailability.

- Biological Endpoints : Measure biomarkers like metallothionein expression in exposed organisms.

- Data Synthesis : Use mixed-methods frameworks to reconcile quantitative toxicity data with qualitative field observations (e.g., community-level ecological impacts) .

Q. How should researchers address ethical and methodological challenges in human biomonitoring studies involving this compound?

- Methodological Answer :

- Ethical Compliance : Obtain informed consent and anonymize data to protect participant privacy. Follow IRB protocols for blood/urine sampling .

- Confounding Variables : Control for dietary lead intake and occupational exposure history using structured questionnaires.

- Longitudinal Design : Track BLLs and renal function markers (e.g., creatinine) over time to assess chronic effects .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in experimental models?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare means across exposure groups (e.g., Tukey’s HSD for pairwise differences).

- Survival Analysis : Use Kaplan-Meier curves for mortality studies. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers navigate identity conflicts in interdisciplinary teams studying this compound?

- Methodological Answer :

- Reflexive Practice : Encourage team members to articulate disciplinary biases (e.g., chemistry vs. ecology) during experimental design.

- Collaborative Frameworks : Use boundary objects (e.g., shared datasets) to align motives across disciplines. Document decision-making processes to mitigate conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.